Phosphoramidous difluoride, (difluoroboryl)-

Description

Properties

CAS No. |

60073-67-8 |

|---|---|

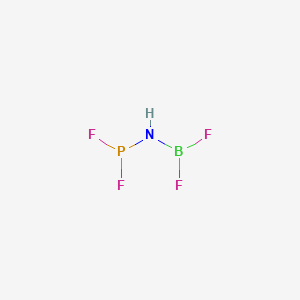

Molecular Formula |

BF4HNP |

Molecular Weight |

132.80 g/mol |

InChI |

InChI=1S/BF4HNP/c2-1(3)6-7(4)5/h6H |

InChI Key |

YIVYCFKWGVBPKI-UHFFFAOYSA-N |

Canonical SMILES |

B(NP(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction of Phosphoryl Fluoride with Amines

Phosphoryl fluoride (POF3) reacts with primary amines such as ethylamine, isopropylamine, n-butylamine, or t-butylamine to yield compounds of the formula RR′N−P(=O)F2, which are aminodifluorophosphine derivatives. This reaction proceeds via nucleophilic substitution on the phosphorus center, replacing fluorine atoms with amino groups.

The initial adducts can further react to form alkyliminophosphoric fluorides (R−N=P(=O)F), indicating a pathway for modifying the phosphorus-nitrogen bond environment.

Fluorination of Phosphorus-Containing Precursors

Fluorination of dichlorophosphates or phosphates with hydrogen fluoride or other fluorinating agents can yield difluorophosphates, including difluorophosphinoamine derivatives. For example, treating phosphorus pentoxide with ammonium fluoride produces ammonium difluorophosphate, a related compound.

Difluorophosphoric acid (HPO2F2) can be prepared by reacting phosphoryl fluoride with water or fluorinating phosphorus oxychlorides (POCl3, P2O3Cl4) with hydrogen fluoride. This acid and its derivatives serve as intermediates or reagents in synthesizing difluorophosphinoamine compounds.

Direct Synthesis from Phosphorus Halides and Amines

- Direct reaction of phosphorus trifluoride (PF3) or phosphoryl fluoride with ammonia or amines under controlled conditions can yield phosphoramidous difluoride. This method requires careful control of temperature and stoichiometry to avoid side reactions and decomposition.

Use of Trimethylsilyl Difluorophosphate Intermediates

- Trimethylsilyl difluorophosphate ((CH3)3Si−O−P(=O)F2) reacts with metal chlorides to produce difluorophosphates, which can be further transformed into phosphoramidous difluoride derivatives through amine substitution.

Research Outcomes and Characterization

Crystallographic and Spectroscopic Data

The crystal structure of phosphoramidous difluoride was elucidated by Blake et al., showing the molecular arrangement and confirming the bonding environment at low temperatures (95 K). The space group P 1 21/c 1 and unit cell parameters provide a precise framework for understanding its solid-state properties.

Vibrational spectroscopy (IR and Raman) studies have been conducted to analyze the condensed phases, revealing characteristic phosphorus-fluorine and phosphorus-nitrogen bond vibrations, aiding in confirming the molecular identity and purity.

Mass Spectrometry

- Gas chromatography-mass spectrometry (GC-MS) data indicate a molecular ion peak at m/z 85, consistent with the molecular weight of phosphoramidous difluoride. Fragmentation patterns show peaks at m/z 69 and 84, which correspond to loss of fluorine or hydrogen atoms, supporting the proposed structure.

Computational Properties

- The compound has a computed XLogP3-AA value of approximately 0.3, indicating low hydrophobicity. It has one hydrogen bond donor and three acceptors, with no rotatable bonds, suggesting a relatively rigid molecular structure.

Data Table: Key Properties and Preparation Routes of Phosphoramidous Difluoride

Chemical Reactions Analysis

Phosphoramidous difluoride, (difluoroboryl)-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Phosphoramidous difluoride is primarily utilized in the synthesis of organofluorine compounds. These compounds are essential in pharmaceuticals, agrochemicals, and materials science due to their enhanced biological activity and stability.

- Fluorination Reactions : The compound can act as a fluorinating agent, transferring fluorine atoms to organic substrates. This property is leveraged in the development of fluorinated nucleotides and sugars through engineered bacterial systems, such as Pseudomonas putida. Research indicates that synthetic gene circuits can be designed to utilize fluoride sources effectively, enabling the biosynthesis of fluoronucleotides in vivo without the need for expensive additives .

Environmental Applications

Phosphoramidous difluoride has implications in environmental science, particularly in wastewater treatment processes.

- Fluoride Removal : Studies have shown that compounds like phosphoramidous difluoride can be involved in processes aimed at removing fluoride from wastewater. The removal efficiencies for total phosphorus and total fluorine can reach significant levels under optimized conditions . This capability is crucial for mitigating fluoride pollution in industrial effluents.

Biochemical Research

The compound's role extends into biochemistry, where it aids in understanding cellular responses to fluoride exposure.

- Cellular Mechanisms : Research has highlighted how fluoride affects cellular physiology, particularly regarding toxicity and metabolic disruptions. Phosphoramidous difluoride may serve as a model compound to study these effects at the molecular level. The interaction of fluoride with cellular components can lead to alterations in glucose and insulin homeostasis, which is vital for understanding fluoride's impact on health .

Case Study 1: Biofluorination Using Engineered Bacteria

In a notable study published in Nature Communications, researchers engineered Pseudomonas putida to utilize phosphoramidous difluoride as a substrate for biofluorination. The study demonstrated that the engineered bacteria could produce fluoronucleotides efficiently by responding to fluoride concentrations, showcasing a novel approach to synthesizing fluorinated compounds biologically .

Case Study 2: Fluoride Removal from Wastewater

A comprehensive study on wastewater treatment highlighted the effectiveness of using phosphoramidous difluoride-based methods for removing fluoride. The research indicated that under specific conditions, removal efficiencies of total phosphorus and total fluorine reached 89.4% and 85%, respectively . This finding underscores the compound's potential utility in environmental remediation efforts.

Data Table: Applications Overview

| Application Area | Specific Use | Efficiency/Outcome |

|---|---|---|

| Synthesis of Fluorinated Compounds | Fluorination reactions for nucleotides | Enhanced production via engineered bacteria |

| Environmental Science | Wastewater treatment | Up to 89.4% removal efficiency for phosphorus |

| Biochemical Research | Study of cellular responses to fluoride | Insights into metabolic disruptions |

Mechanism of Action

The mechanism of action of phosphoramidous difluoride, (difluoroboryl)-, involves its interaction with molecular targets through its reactive phosphorus and boron centers. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use .

Comparison with Similar Compounds

Phosphoramidous difluoride derivatives and boron-containing analogs vary significantly in structure, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Phosphoramidous Difluoride, Dimethyl- (CAS 814-97-1)

- Formula : C₂H₆F₂NP

- Molecular Weight : 113.0463 g/mol

- Structure: Features a dimethylamino group (N(CH₃)₂) instead of the difluoroboryl group.

- Properties : Exhibits higher volatility due to alkyl substituents. Used in gas-phase ion chemistry studies .

Methylphosphoramidous Difluoride (CAS N/A)

- Formula : CH₄F₂NP

- Molecular Weight : 99.020 g/mol

- Structure : Contains a methyl group (CH₃) attached to the phosphorus center.

- Properties : Smaller size enhances solubility in polar solvents. Acts as a precursor in fluorophosphorylation reactions .

Phosphoramidous Difluoride, Disilyl- (CAS 71579-71-0)

- Formula : F₂H₆NPSi₂

- Molecular Weight : 166.21 g/mol

- Structure : Incorporates silyl groups (SiH₃) for steric bulk.

- Properties : Enhanced thermal stability due to silicon’s electron-donating effects. Used in silicon-based polymer synthesis .

Boron Complexes of Phosphoramidous Difluorides

- Example : Borane complex with dimethylphosphoramidous difluoride (CAS 23296-39-1)

- Formula : C₂H₉BF₂NP

- Structure : Boron coordinates with the phosphorus-nitrogen moiety.

- Properties : Increased Lewis acidity enables catalytic applications, such as in cross-coupling reactions .

Key Properties and Reactivity

Positional Effects of Substituents

In analogous compounds (e.g., difluoroboryl-containing chromophores), the position of the difluoroboryl group relative to other functional groups (e.g., amino or hydroxyl) significantly influences photophysical properties. For example:

- Ortho-substituted difluoroboryl compounds exhibit red-shifted fluorescence due to intramolecular charge transfer .

- Para-substituted analogs show higher quantum yields in acidic media .

While these trends are observed in chromophores, similar positional effects may apply to phosphoramidous difluorides in catalytic or sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.